molecular formula C18H22N2O5S B4118509 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B4118509
M. Wt: 378.4 g/mol
InChI Key: DQAJGHSTZLZEIL-UHFFFAOYSA-N
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Description

The compound is part of the sulfonamide group, which is known for its wide application in medicinal chemistry due to the sulfonyl functional group's ability to interact with biological targets. Sulfonamides have been extensively studied for their potential in drug discovery, focusing on their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves the reaction of carbamoylsilanes with N-sulfonylimines under anhydrous conditions, leading to α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides. This method, as described by Liu, Guo, and Chen (2015), showcases the efficiency of producing sulfonamide derivatives through catalyst-free conditions, achieving good to excellent yields (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been studied through various analytical techniques. For instance, the molecular structure, molecular docking, and vibrational spectroscopic investigation of N-((4-aminophenyl)sulfonyl)benzamide were performed using density functional theory (DFT). These studies provide insights into the reactivity, electronic properties, and potential biological interactions of such molecules (FazilathBasha, Khan, Muthu, & Raja, 2021).

properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-3-25-14-8-10-15(11-9-14)26(22,23)20-17-7-5-4-6-16(17)18(21)19-12-13-24-2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAJGHSTZLZEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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